4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the pyrazolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 4-isopropylbenzaldehyde. This reaction is usually carried out in an anhydrous methanol solution under reflux conditions . The reaction yields the desired product through the formation of a Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazolones.
Scientific Research Applications
4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a chemical sensor for detecting metal ions.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The Schiff base structure allows it to form complexes with metal ions, which can be used in sensing applications . Additionally, its potential biological activities are attributed to its ability to interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Ampyrone)
- 1,5-dimethyl-2-phenyl-4-[(2Z)-4-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]-1,2-dihydro-3H-pyrazol-3-one
- 1,5-dimethyl-4-[(E)-(2-ethoxy-1-naphthyl)methylidene]amino-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
What sets 4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one apart from similar compounds is its specific substituents, which confer unique chemical properties and potential applications. The presence of the isopropyl group and the Schiff base structure enhances its reactivity and ability to form complexes, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]pyrazol-3-one |
InChI |
InChI=1S/C21H23N3O/c1-15(2)18-12-10-17(11-13-18)14-22-20-16(3)23(4)24(21(20)25)19-8-6-5-7-9-19/h5-15H,1-4H3 |
InChI Key |
VBEGJFKKGYNONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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